molecular formula C23H26N2O8 B11616218 3'-Ethyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11616218
M. Wt: 458.5 g/mol
InChI Key: JAXXZBSLHJUAAW-UHFFFAOYSA-N
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Description

3’-Ethyl 5’-propan-2-yl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyran rings in this compound make it particularly interesting due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-propan-2-yl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl 5’-propan-2-yl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3’-Ethyl 5’-propan-2-yl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-propan-2-yl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the indole and pyran rings in 3’-Ethyl 5’-propan-2-yl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate gives it distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

3-O'-ethyl 5-O'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H26N2O8/c1-6-31-20(27)18-19(24)33-13(4)17(21(28)32-12(2)3)23(18)14-9-7-8-10-15(14)25(22(23)29)11-16(26)30-5/h7-10,12H,6,11,24H2,1-5H3

InChI Key

JAXXZBSLHJUAAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OC(C)C)C)N

Origin of Product

United States

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